(2E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylacrylamide
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Overview
Description
(2E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylacrylamide is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group and a pyridinylacrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylacrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-3-nitroaniline and 3-pyridinecarboxaldehyde.
Formation of Intermediate: The initial step involves the reaction of 4-fluoro-3-nitroaniline with 3-pyridinecarboxaldehyde under basic conditions to form an intermediate Schiff base.
Cyclization and Amide Formation: The intermediate is then subjected to cyclization and amide formation under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylacrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: Substitution of the fluoro group results in various derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylacrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylacrylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(4-chloro-3-nitrophenyl)-3-pyridin-3-ylacrylamide
- (2E)-N-(4-bromo-3-nitrophenyl)-3-pyridin-3-ylacrylamide
- (2E)-N-(4-methyl-3-nitrophenyl)-3-pyridin-3-ylacrylamide
Uniqueness
(2E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylacrylamide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(E)-N-(4-fluoro-3-nitrophenyl)-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3/c15-12-5-4-11(8-13(12)18(20)21)17-14(19)6-3-10-2-1-7-16-9-10/h1-9H,(H,17,19)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBEMFYDSWKLV-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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